molecular formula C17H16O4 B3958155 6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL CYCLOPROPANECARBOXYLATE

6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL CYCLOPROPANECARBOXYLATE

Cat. No.: B3958155
M. Wt: 284.31 g/mol
InChI Key: FULBNNDIRWGGKA-UHFFFAOYSA-N
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Description

6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL CYCLOPROPANECARBOXYLATE is a complex organic compound with a unique structure that combines a chromen ring system with a cyclopropane carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL CYCLOPROPANECARBOXYLATE typically involves multiple steps. One common approach is to start with a chromen derivative and introduce the cyclopropane carboxylate group through a series of reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL CYCLOPROPANECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives.

Scientific Research Applications

6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL CYCLOPROPANECARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL CYCLOPROPANECARBOXYLATE exerts its effects depends on its interaction with molecular targets. These interactions can involve binding to specific proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YLOXY-ACETIC ACID: Similar in structure but with different functional groups.

    6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 3-{[(BENZYLOXY)CARBONYL]AMINO}PROPANOATE: Contains additional functional groups that may alter its reactivity and applications.

Uniqueness

6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL CYCLOPROPANECARBOXYLATE is unique due to its combination of a chromen ring system with a cyclopropane carboxylate group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c18-16(10-5-6-10)20-11-7-8-13-12-3-1-2-4-14(12)17(19)21-15(13)9-11/h7-10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULBNNDIRWGGKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(C=C(C=C3)OC(=O)C4CC4)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL CYCLOPROPANECARBOXYLATE
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6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL CYCLOPROPANECARBOXYLATE
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6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL CYCLOPROPANECARBOXYLATE
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6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL CYCLOPROPANECARBOXYLATE
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6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL CYCLOPROPANECARBOXYLATE
Reactant of Route 6
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6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL CYCLOPROPANECARBOXYLATE

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